molecular formula C18H29BN2O4S B1532593 1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine CAS No. 1206641-59-9

1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine

Cat. No. B1532593
M. Wt: 380.3 g/mol
InChI Key: VMWJWKWPUPMSCY-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine is a chemical compound with the empirical formula C18H29BN2O4S. It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic acid derivative, which is often used in organic synthesis . Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources.

Scientific Research Applications

Sulfomethylation of Piperazine Derivatives

One area of research involves the sulfomethylation of piperazine and polyazamacrocycles. This process is crucial for introducing methanesulfonate groups into these structures, which is significantly influenced by the pH of the reaction medium. Such sulfomethylated products serve as precursors for various derivatives, including mono- and diacetate, phosphonate, and phosphinate derivatives. This methodology opens new routes to synthesizing mixed-side-chain macrocyclic chelates, which are important in bioconjugation chemistry and potentially in creating complexes for medical imaging or drug delivery systems (van Westrenen & Sherry, 1992).

Synthesis and Structural Analysis

Another pertinent study focuses on the synthesis and crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a compound synthesized through nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride. The crystallographic analysis revealed the piperazine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. This work highlights the importance of structural analysis in understanding the reactivity and properties of sulfonated piperazines, which could inform the design of new compounds with specific functionalities (Naveen et al., 2007).

Anti-inflammatory Applications

Research into new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles has revealed significant anti-inflammatory activity. These compounds, synthesized for their potential as anti-inflammatory agents, showed promising results in comparison to celecoxib. This indicates the potential application of sulfonated piperazine derivatives in developing novel anti-inflammatory medications (Abdellatif et al., 2014).

properties

IUPAC Name

1-methylsulfonyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O4S/c1-17(2)18(3,4)25-19(24-17)16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)26(5,22)23/h6-9H,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWJWKWPUPMSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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